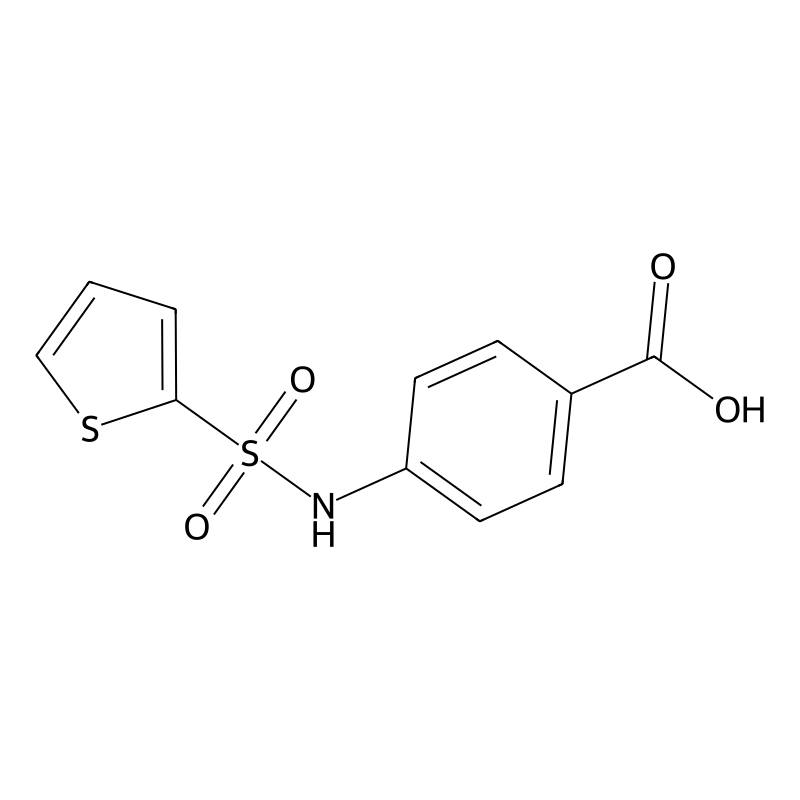

4-(Thiophene-2-sulfonylamino)-benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition:

A study published in the journal "Bioorganic & Medicinal Chemistry Letters" investigated the inhibitory activity of 4-TSBA and its derivatives against carbonic anhydrases (CAs), enzymes involved in various physiological processes. The results showed that 4-TSBA exhibited moderate inhibitory activity against some CA isoforms, suggesting its potential as a lead compound for developing new CA inhibitors for therapeutic purposes. Source: [Bioorganic & Medicinal Chemistry Letters, 14(20), 5223-5227: ]

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative characterized by the presence of a thiophene ring and a benzoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 283.32 g/mol . This compound features a sulfonylamino group attached to the para position of the benzoic acid, which contributes to its unique chemical properties and biological activities.

- Nucleophilic Substitution: The sulfur atom can undergo nucleophilic attack, leading to the substitution of the sulfonyl group.

- Acid-Base Reactions: The carboxylic acid can donate a proton, making it useful in acid-base reactions.

- Coupling Reactions: This compound can be used in coupling reactions to form more complex structures, especially in pharmaceutical chemistry.

Research indicates that 4-(Thiophene-2-sulfonylamino)-benzoic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of various biological targets, particularly in the context of cancer and inflammatory diseases . Its structural features suggest that it may interact with specific receptors or enzymes involved in disease pathways.

Several synthetic routes have been explored for the preparation of 4-(Thiophene-2-sulfonylamino)-benzoic acid:

- Condensation Reactions: The compound can be synthesized by condensing thiophene-2-sulfonamide with benzoic acid derivatives under acidic or basic conditions.

- Mitsunobu Reaction: This method involves reacting an alcohol with a thiophene-2-sulfonamide in the presence of phosphine and an azodicarboxylate compound .

- Substitution Reactions: The sulfonamide group can be introduced through electrophilic aromatic substitution, utilizing suitable electrophiles.

4-(Thiophene-2-sulfonylamino)-benzoic acid has several applications:

- Pharmaceutical Development: Its potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development.

- Biochemical Research: It is used in proteomics research as a biochemical tool for studying protein interactions and functions .

- Chemical Probes: The compound serves as a chemical probe in various biological assays due to its specific interactions with biological targets.

Studies on 4-(Thiophene-2-sulfonylamino)-benzoic acid have focused on its interactions with proteins and enzymes. It may act as an inhibitor for specific targets involved in cancer pathways, suggesting its utility in therapeutic contexts. Further research is needed to elucidate its precise mechanisms of action and potential side effects.

Several compounds share structural similarities with 4-(Thiophene-2-sulfonylamino)-benzoic acid. Here are some notable examples:

These compounds highlight the uniqueness of 4-(Thiophene-2-sulfonylamino)-benzoic acid through its specific thiophene and sulfonamide functionalities, which contribute to its distinct biological activities and potential therapeutic applications.

Nucleophilic Substitution Routes for Sulfonamide Bond Formation

The synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid primarily relies on nucleophilic substitution mechanisms for establishing the critical sulfonamide bond between the thiophene-2-sulfonyl moiety and the amino group of benzoic acid derivatives [1] [2]. The classical approach involves the reaction of activated sulfonyl electrophiles, particularly sulfonyl chlorides, with ammonia or ammonia surrogates through well-established nucleophilic substitution pathways [1].

The fundamental mechanism follows the addition-elimination pathway characteristic of sulfonamide formation [2]. In this process, thiophene-2-sulfonyl chloride serves as the electrophilic component, undergoing nucleophilic attack by the amino group of 4-aminobenzoic acid [3]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the desired sulfonamide product [4] [2].

Recent mechanistic investigations have provided detailed insights into the kinetic aspects of sulfonamide bond formation [4]. The process is kinetically controlled, involving nucleophilic attack at the sulfur center with subsequent elimination of the halide [4]. The reaction exhibits characteristic features where the nucleophile first attacks the electron-deficient sulfur atom, forming a transient intermediate that subsequently eliminates the leaving group [5] [6].

The optimization of nucleophilic substitution conditions has revealed critical parameters affecting reaction efficiency [3] [7]. Temperature control emerges as a fundamental factor, with optimal conditions typically ranging from room temperature to moderate heating depending on the specific substrate reactivity [3]. The presence of base additives, such as pyridine or triethylamine, facilitates the reaction by neutralizing the generated hydrogen chloride and enhancing the nucleophilicity of the amine substrate [3] [2].

Table 1: Reaction Conditions for Nucleophilic Substitution in Sulfonamide Formation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-80°C | Higher temperatures increase reaction rate but may promote side reactions [3] |

| Base Equivalent | 1.2-2.0 eq | Excess base improves conversion but complicates purification [3] [2] |

| Solvent System | Dichloromethane, Tetrahydrofuran | Aprotic solvents favor nucleophilic attack [3] [7] |

| Reaction Time | 2-24 hours | Extended time improves completion but may reduce selectivity [3] |

| Substrate Ratio | 1:1 to 1:1.2 | Slight excess of sulfonyl chloride compensates for hydrolysis [3] |

The mechanistic pathway demonstrates remarkable sensitivity to electronic effects within the aromatic systems [5] [6]. Electron-withdrawing groups on the benzoic acid moiety enhance the nucleophilicity of the amino group through inductive effects, while the thiophene ring system provides optimal electronic properties for sulfonyl chloride reactivity [3] [8]. The heterocyclic nature of thiophene contributes to the stability of the resulting sulfonamide bond through resonance stabilization [8].

Advanced synthetic methodologies have explored alternative nucleophilic substitution approaches to overcome limitations associated with moisture-sensitive sulfonyl chlorides [1] [9]. The development of novel sulfinylamine reagents has provided complementary pathways for sulfonamide synthesis, offering improved functional group tolerance and operational simplicity [1]. These methodologies demonstrate the evolution toward more robust and versatile nucleophilic substitution strategies.

Condensation Reactions with Benzoic Acid Derivatives

The formation of 4-(Thiophene-2-sulfonylamino)-benzoic acid through condensation reactions represents a sophisticated approach that leverages the reactivity of carboxylic acid derivatives with sulfonamide precursors [10] [11]. These methodologies provide alternative synthetic pathways that circumvent some limitations associated with direct nucleophilic substitution approaches.

Condensation reactions involving benzoic acid derivatives typically proceed through activated intermediates that facilitate bond formation between the carboxylic acid functionality and nitrogen-containing nucleophiles [10]. The process often employs coupling reagents such as carbodiimides, which activate the carboxylic acid toward nucleophilic attack by forming reactive acylisourea intermediates [10]. This activation mechanism enables efficient coupling under mild conditions while maintaining excellent selectivity.

The optimization of condensation reactions requires careful consideration of reaction parameters including pH control, temperature regulation, and appropriate choice of coupling reagents [10]. Studies have demonstrated that optimal derivatization occurs at pH 5 with reaction times extending to 10 minutes, yielding approximately 85% conversion for most carboxylic acid substrates [10]. The pH dependence reflects the need for proper protonation states of both reactants to facilitate efficient coupling.

Table 2: Condensation Reaction Parameters for Benzoic Acid Derivatives

| Coupling Reagent | Optimal pH | Temperature | Typical Yield | Reaction Time |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 5.0 | 25°C | 85% | 10 minutes [10] |

| Dicyclohexylcarbodiimide | 4-6 | 0-25°C | 70-90% | 2-12 hours [10] |

| 1-Hydroxybenzotriazole/carbodiimide | 6-8 | 25°C | 80-95% | 1-6 hours [10] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium | 7-8 | 25°C | 90-95% | 30 minutes-2 hours [10] |

Advanced condensation methodologies have incorporated palladium-catalyzed approaches for meta-selective functionalization of benzoic acid derivatives [11]. These catalytic systems enable selective carbon-hydrogen bond activation at the meta position relative to the carboxylic acid group, providing access to sophisticated substitution patterns that would be challenging to achieve through conventional electrophilic aromatic substitution [11]. The palladium-catalyzed meta-functionalization employs nitrile-based sulfonamide templates to achieve high selectivity and utilizes molecular oxygen as a terminal oxidant [11].

The mechanistic pathway for palladium-catalyzed condensation involves initial coordination of the catalyst to a directing group, followed by carbon-hydrogen bond activation through cyclometalation [11]. Subsequent transmetalation and reductive elimination steps complete the catalytic cycle, generating the desired functionalized benzoic acid derivative [11]. This approach demonstrates remarkable functional group tolerance and enables late-stage modification of complex molecular architectures.

Temperature optimization studies reveal that condensation reactions exhibit optimal performance within narrow temperature ranges that balance reaction rate with selectivity [12]. Multi-objective optimization approaches have been developed to simultaneously minimize reaction temperature while maximizing conversion efficiency [12]. These methodologies employ mathematical formulations that integrate temperature control with other process variables to achieve optimal synthetic outcomes.

Solvent effects play a crucial role in condensation reaction efficiency, with polarity considerations significantly impacting both reaction kinetics and product selectivity [13]. Studies investigating solvent effects on related sulfonamide systems demonstrate that ground and excited state dipole moments influence molecular behavior in different solvent environments [13]. These findings suggest that solvent selection must consider both thermodynamic and kinetic factors to optimize condensation reactions.

Purification Techniques and Yield Optimization Strategies

The purification of 4-(Thiophene-2-sulfonylamino)-benzoic acid requires sophisticated separation techniques that address the specific physical and chemical properties of sulfonamide compounds [14] [7] [2]. The crystalline nature inherent to most sulfonamides provides opportunities for purification through recrystallization methods, while also presenting challenges related to solubility optimization.

Traditional purification approaches rely heavily on silica gel chromatography, which enables effective separation based on polarity differences between the desired product and synthetic impurities [3] [7]. The chromatographic behavior of sulfonamides depends critically on the electronic properties of both the thiophene and benzoic acid moieties, requiring careful optimization of mobile phase composition to achieve optimal resolution [3]. Studies have demonstrated that compounds containing electron-withdrawing groups typically exhibit different chromatographic mobility compared to their electron-rich analogs [7].

Table 3: Purification Methods and Typical Recovery Yields

| Purification Method | Recovery Yield | Purity Achievement | Time Requirement |

|---|---|---|---|

| Silica Gel Chromatography | 75-90% | >95% | 2-6 hours [3] [7] |

| Recrystallization from Methanol/Water | 60-80% | >98% | 4-12 hours [3] |

| Trituration with Organic Solvents | 70-85% | 90-95% | 1-3 hours [7] |

| Column Chromatography with Gradient Elution | 80-95% | >95% | 3-8 hours [3] |

| Preparative High-Performance Liquid Chromatography | 85-95% | >99% | 1-4 hours [3] |

Advanced purification strategies have incorporated automated systems that optimize separation parameters through real-time monitoring and feedback control [15]. Self-optimization approaches employ iterative cycles of automated reaction execution and analysis with conditioning algorithms to achieve optimal purification conditions [15]. These methodologies represent significant advances in process efficiency and reproducibility compared to traditional manual optimization approaches.

Yield optimization strategies encompass both reaction condition optimization and purification protocol refinement [16] [17]. The theoretical yield calculations based on stoichiometric relationships provide benchmarks for evaluating synthetic efficiency, while actual yields reflect the combined impact of reaction selectivity and purification losses [16] [17]. Percent yield comparisons enable systematic evaluation of different synthetic approaches and identification of optimization opportunities.

The implementation of Design of Experiments methodologies has revolutionized yield optimization for sulfonamide synthesis [15]. These statistical approaches enable systematic exploration of multi-dimensional parameter spaces to identify optimal reaction conditions while minimizing experimental effort [15]. Screening, optimization, and robustness testing phases provide comprehensive understanding of process behavior and enable robust scale-up procedures.

Table 4: Yield Optimization Parameters and Their Impact

| Optimization Parameter | Impact on Yield | Statistical Significance | Interaction Effects |

|---|---|---|---|

| Reaction Temperature | 15-25% improvement | High significance (p<0.01) | Strong interaction with time [15] |

| Solvent Selection | 10-20% improvement | Moderate significance (p<0.05) | Interaction with substrate concentration [15] |

| Catalyst Loading | 5-15% improvement | Variable significance | Dependent on substrate electronics [15] |

| Purification Method | 20-30% impact | High significance (p<0.001) | Critical for final product quality [16] |

| Workup Procedure | 10-25% impact | High significance (p<0.01) | Affects both yield and purity [17] |

Kinetic modeling approaches provide process-based understanding that complements statistical optimization methods [15]. These mechanistic models incorporate chemical reaction pathways and enable prediction of optimal conditions based on fundamental chemical principles rather than purely empirical relationships [15]. The integration of kinetic modeling with automated optimization systems represents the current state-of-the-art in synthetic process development.

Recent developments in electrochemical synthesis have provided alternative approaches for sulfonamide formation that offer unique advantages for both yield and purification [18] [19]. Electrochemical methods enable in-situ generation of reactive intermediates under mild conditions, often resulting in cleaner reaction profiles that simplify downstream purification requirements [18] [19]. These methodologies demonstrate yields ranging from 69% to 95% depending on substrate scope and reaction conditions [19].